Amfecloral

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Amfecloral wird aus d-Amphetamin und Chloralhydrat synthetisiert . Der Syntheseweg beinhaltet die Reaktion von d-Amphetamin mit Chloralhydrat unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer bestimmten Temperatur und eines bestimmten pH-Werts, um die erfolgreiche Bildung von this compound zu gewährleisten .

Industrielle Produktionsverfahren für this compound sind aufgrund seiner begrenzten Verwendung und Marktverfügbarkeit nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei die Reinheit und Konsistenz des Endprodukts durch strenge Qualitätskontrollmaßnahmen sichergestellt wird.

Analyse Chemischer Reaktionen

Amfecloral unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemistry

Amfecloral serves as a model compound for studying the reactivity and behavior of phenethylamine and amphetamine derivatives. Its structural characteristics allow researchers to investigate the synthesis and reactions of similar compounds, contributing to a deeper understanding of chemical interactions within this class. The compound's prodrug nature—where it metabolizes into amphetamine and chloral hydrate—offers insights into drug design and metabolic pathways that can be applied to develop new therapeutic agents.

Biology

Research into this compound's metabolic pathways has provided valuable information regarding the metabolism of related compounds. Understanding these pathways can help elucidate how similar drugs are processed in biological systems, which is crucial for developing safer and more effective medications. Studies focusing on the pharmacokinetics of this compound contribute to a broader understanding of how stimulant drugs affect human physiology.

Medicine

Historically, this compound was marketed as an appetite suppressant under the brand name Acutran. Although it is no longer available, its past use informs current research on anorectic drugs. By analyzing the effects and mechanisms of this compound, researchers can identify potential alternatives or improvements in appetite suppression therapies. The compound's dual action—providing both stimulation and sedation—presents a unique case study for developing balanced pharmacological treatments.

Industry

In the pharmaceutical industry, this compound's synthesis and reactions are of particular interest for developing new compounds with similar structures and effects. The ability to produce derivatives that maintain desirable pharmacological properties while minimizing side effects is a key focus in drug development. Furthermore, its historical context as an appetite suppressant provides a framework for exploring new formulations that could meet current market needs.

Case Studies

-

Historical Use as an Appetite Suppressant :

- A review of clinical data from when this compound was marketed reveals insights into its efficacy and safety profile compared to other anorectic agents. While effective in reducing appetite, adverse effects led to its withdrawal from the market.

-

Metabolic Pathway Analysis :

- Studies have tracked the metabolic breakdown of this compound in animal models, highlighting its conversion to active metabolites and their subsequent physiological effects. This research aids in understanding how similar prodrugs function in clinical settings.

-

Synthesis Research :

- Recent studies have explored alternative synthetic routes for producing this compound analogs that retain its beneficial properties while mitigating risks associated with traditional synthesis methods.

Wirkmechanismus

Amfecloral acts as a prodrug, splitting to form amphetamine and chloral hydrate . Amphetamine is a psychostimulant that enhances the activity of the central nervous system, while chloral hydrate is a sedative/hypnotic drug. The combination of these metabolites results in a unique pharmacological profile where the stimulant effects of amphetamine are counteracted by the sedative effects of chloral hydrate .

Vergleich Mit ähnlichen Verbindungen

Amfecloral ähnelt anderen Verbindungen der Phenethylamin- und Amphetamin-Klasse, wie z. B.:

Amphetamin: Ein starkes Stimulans des zentralen Nervensystems, das zur Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung und Narkolepsie eingesetzt wird.

Clobenzorex: Ein Stimulans, das als Prodrug für Amphetamin wirkt.

Amfetaminil: Ein weiteres Stimulans mit einem ähnlichen Wirkmechanismus.

Was this compound auszeichnet, ist seine einzigartige Kombination von Amphetamin- und Chloralhydrat-Metaboliten, die zu einer ausgewogenen Wirkung von Stimulation und Sedierung führt .

Biologische Aktivität

Amfecloral, also known as amphecloral, is a central nervous system (CNS) stimulant classified within the phenethylamine and amphetamine chemical classes. Historically used as an appetite suppressant, its biological activity is primarily linked to its metabolism into amphetamine and chloral hydrate, both of which exhibit distinct pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and comparative efficacy with similar compounds.

This compound functions as a prodrug , meaning it is metabolized in the body to release active substances. Upon administration, this compound is hydrolyzed to produce:

- Amphetamine : A potent stimulant that increases the release of neurotransmitters such as dopamine and norepinephrine in the brain.

- Chloral Hydrate : A sedative/hypnotic agent that can counterbalance some stimulant effects of amphetamine.

This unique combination results in a dual action that can provide both stimulation and sedation, potentially impacting its therapeutic applications and side effect profile .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve its metabolism primarily in the liver. Key metabolic pathways include:

- Hydrolysis : Leading to the formation of amphetamine and chloral hydrate.

- Oxidation and Reduction : These reactions can produce various metabolites depending on specific conditions and reagents used.

The extent of metabolism and the contribution of chloral hydrate to the overall stimulant effect remains unclear, but studies indicate that the balance between these metabolites plays a critical role in determining the drug's effects .

Comparative Analysis with Similar Compounds

This compound shares similarities with other drugs in the phenethylamine class. The following table summarizes key characteristics:

| Compound | Mechanism of Action | Primary Use | Notable Effects |

|---|---|---|---|

| This compound | Prodrug; releases amphetamine & chloral hydrate | Appetite suppressant | Stimulation & sedation |

| Amphetamine | Increases neurotransmitter release | ADHD, narcolepsy | Increased alertness, potential for abuse |

| Clobenzorex | Prodrug for amphetamine | Appetite suppressant | Similar stimulant effects |

| Fenethylline | Mutual prodrug for amphetamine & theophylline | Stimulant | Increased energy, potential for addiction |

Case Studies and Research Findings

Research has explored various aspects of this compound's biological activity. Notable findings include:

- Historical Use : Initially marketed as an appetite suppressant under the brand name Acutran, this compound demonstrated efficacy in reducing food intake but was eventually withdrawn from the market due to safety concerns related to its stimulant properties .

- Metabolic Studies : Investigations into its metabolic pathways have revealed insights into how this compound's metabolites interact with CNS receptors, particularly focusing on dopamine transporters (DAT) and their role in addiction potential .

- Comparative Efficacy : Studies comparing this compound with other stimulants have indicated that while it possesses similar stimulant properties to amphetamine, its unique sedative component may offer a different therapeutic profile that could be beneficial in specific clinical scenarios .

Eigenschaften

CAS-Nummer |

5581-35-1 |

|---|---|

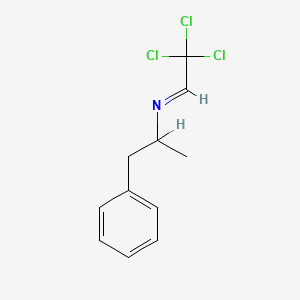

Molekularformel |

C11H12Cl3N |

Molekulargewicht |

264.6 g/mol |

IUPAC-Name |

2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |

InChI |

InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

InChI-Schlüssel |

VBZDETYCYXPOAK-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

Kanonische SMILES |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

Key on ui other cas no. |

25394-63-2 71528-69-3 5581-35-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.